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molecular formula C10H10N2O B597001 3-Benzyl-1,2-oxazol-5-amine CAS No. 119162-58-2

3-Benzyl-1,2-oxazol-5-amine

Cat. No. B597001
M. Wt: 174.203
InChI Key: PJEXDUCPZGTNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073926B2

Procedure details

To a solution of 3-oxo-4-phenylbutanenitrile (690 mg, 4.34 mmol) in ethanol (25 mL) is added pyridine (4.91 mL, 60.7 mmol) and hydroxylamine hydrochloride (301 mg, 4.34 mmol). The reaction mixture is allowed to stir at room temperature 84 h. The mixture is diluted with ethyl acetate and 1M aqueous NaOH solution. The layers are separated and the aqueous layer is extracted with ethyl acetate. The organic layers are washed with brine, dried (Na2SO4), and the solvent is removed in vacuo to afford the title compound as a yellow solid (702 mg, 93%). LCMS: 175.20 (M+H+).
Quantity
690 mg
Type
reactant
Reaction Step One
Quantity
4.91 mL
Type
reactant
Reaction Step One
Quantity
301 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
O=[C:2]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:3][C:4]#[N:5].N1C=CC=CC=1.Cl.[NH2:20][OH:21]>C(O)C.C(OCC)(=O)C.[OH-].[Na+]>[CH2:6]([C:2]1[CH:3]=[C:4]([NH2:5])[O:21][N:20]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
690 mg
Type
reactant
Smiles
O=C(CC#N)CC1=CC=CC=C1
Name
Quantity
4.91 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
301 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature 84 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
84 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=NOC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 702 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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